molecular formula C10H15N7O B2751499 N-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine CAS No. 899979-04-5

N-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine

Cat. No.: B2751499
CAS No.: 899979-04-5
M. Wt: 249.278
InChI Key: NMEZSWZXPXRZJY-UHFFFAOYSA-N
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Description

N-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and drug discovery. This compound features a triazolopyrimidine core, which is known for its diverse biological activities.

Scientific Research Applications

N-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Future Directions

The future research on this compound could involve studying its synthesis, properties, and potential applications. It could be interesting to explore its biological activity, given the activities observed in similar compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-ethyl-1H-1,2,4-triazole with 4-chloropyrimidine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with morpholine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the triazolopyrimidine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[4,5-d]pyrimidin-7-ones: Known for their anticancer activity.

    Pyrazolo[3,4-d]pyrimidines: Investigated as CDK2 inhibitors.

    1,2,3-triazolo[4,5-d]pyrimidines: Evaluated for their antitumor activities.

Uniqueness

N-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine stands out due to its unique combination of a triazolopyrimidine core and a morpholine moiety. This structure imparts distinct biological activities and makes it a valuable compound for drug discovery and development.

Properties

IUPAC Name

N-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N7O/c1-2-17-10-8(13-15-17)9(11-7-12-10)14-16-3-5-18-6-4-16/h7H,2-6H2,1H3,(H,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEZSWZXPXRZJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC=NC(=C2N=N1)NN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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